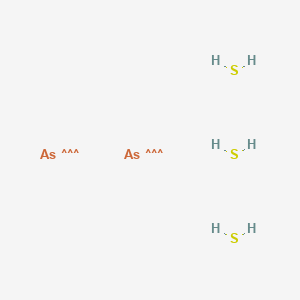
Orpiment (As2S3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orpiment (As2S3), also known as arsenic trisulfide, is a mineral with the chemical formula As₂S₃. It is characterized by its bright yellow to orange-yellow color and has been historically used as a pigment due to its striking appearance. Orpiment (As2S3) is found in volcanic fumaroles, low-temperature hydrothermal veins, and hot springs. Its name is derived from the Latin word “auripigmentum,” meaning “gold pigment,” reflecting its golden hue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orpiment (As2S3) can be synthesized through the dry process method, where natural orpiment is heated and recrystallized by sublimation, with or without the addition of sulfur. Arsenical ore and sulfur can also be used as starting materials .
Industrial Production Methods: In industrial settings, orpiment is produced by roasting arsenic-containing ores in the presence of sulfur. This process involves heating the ores to high temperatures, causing the arsenic and sulfur to react and form orpiment, which is then collected through sublimation .
Analyse Chemischer Reaktionen
Types of Reactions: Orpiment (As2S3) undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Orpiment (As2S3) oxidizes to arsenic trioxide (As₂O₃) at higher temperatures.
Reduction: Orpiment (As2S3) can be reduced to elemental arsenic and hydrogen sulfide (H₂S) under reducing conditions.
Substitution: Orpiment (As2S3) can react with halogens, such as chlorine, to form arsenic trichloride (AsCl₃) and sulfur dichloride (S₂Cl₂).
Major Products:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Elemental arsenic (As) and hydrogen sulfide (H₂S)
Substitution: Arsenic trichloride (AsCl₃) and sulfur dichloride (S₂Cl₂)
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which orpiment exerts its effects is primarily through its interaction with biological molecules. Arsenic compounds, including orpiment, can mimic phosphate groups in biological systems, disrupting cellular processes. This can lead to the inhibition of enzymes and interference with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the form of arsenic present.
Vergleich Mit ähnlichen Verbindungen
Realgar (As₄S₄): A red to orange arsenic sulfide mineral with similar uses and properties to orpiment.
Pararealgar: A polymorph of realgar with a different crystal structure.
Anorpiment: Another arsenic sulfide mineral with distinct properties.
Orpiment (As2S3)’s unique combination of bright yellow color, chemical reactivity, and historical significance makes it a fascinating subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
12255-89-9 |
|---|---|
Molekularformel |
As2H6S3 |
Molekulargewicht |
252.1 g/mol |
InChI |
InChI=1S/2As.3H2S/h;;3*1H2 |
InChI-Schlüssel |
JTEISIQYUPOOLG-UHFFFAOYSA-N |
SMILES |
S.S.S.[As].[As] |
Kanonische SMILES |
S.S.S.[As].[As] |
| 12255-89-9 | |
Synonyme |
alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


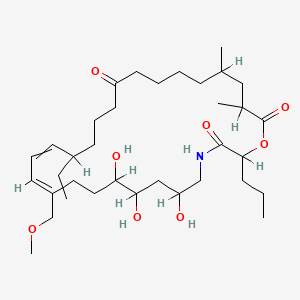
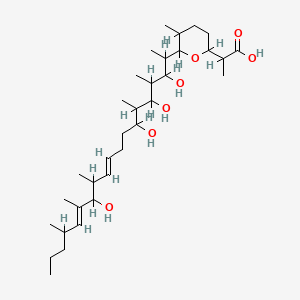
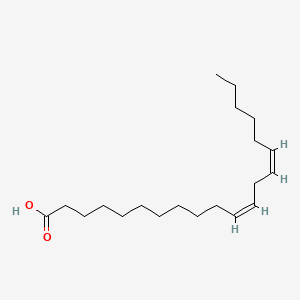
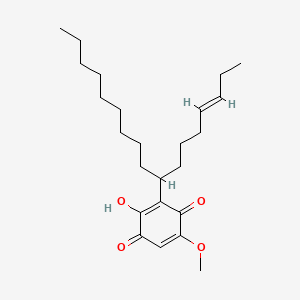
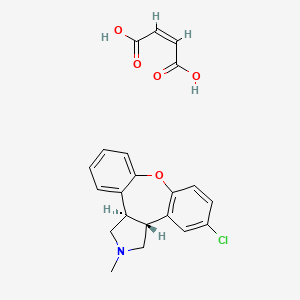
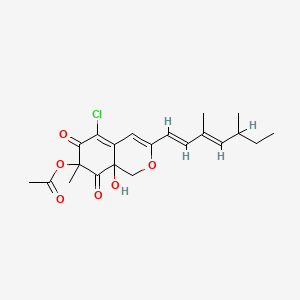
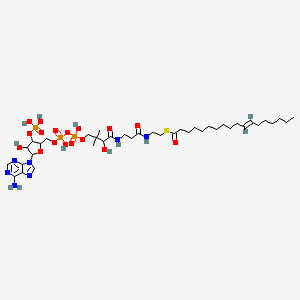
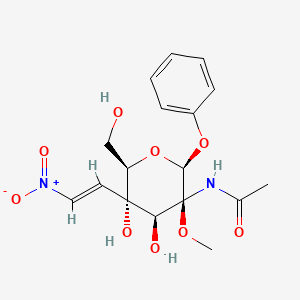
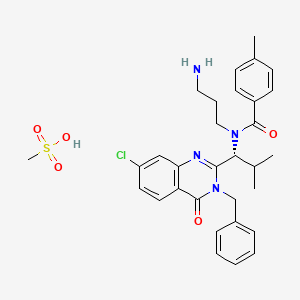

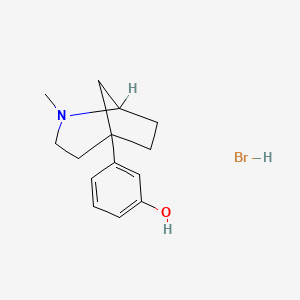
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
![N-[(4-chlorophenyl)methyl]-8-fluoro-6-[(Z)-3-hydroxyprop-1-enyl]-1-methyl-4-oxo-quinoline-3-carboxamide](/img/structure/B1237585.png)

